1,1,1-Trichlorooctan-2-OL
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
64713-78-6 |
|---|---|
Molecular Formula |
C8H15Cl3O |
Molecular Weight |
233.6 g/mol |
IUPAC Name |
1,1,1-trichlorooctan-2-ol |
InChI |
InChI=1S/C8H15Cl3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
KHNONEOSYSRKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Mass Spectrometry Ms :mass Spectrometry Provides Crucial Information About the Molecule S Mass and Fragmentation Pattern.
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of 1,1,1-Trichlorooctan-2-OL as C₈H₁₅Cl₃O by providing a highly accurate mass-to-charge ratio (m/z). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing three chlorine atoms, exhibiting distinct M, M+2, M+4, and M+6 peaks in an approximate ratio of 27:27:9:1.
Fragmentation Pattern: The mass spectrum would show characteristic fragments that help piece the structure together. Key fragmentations would likely include the loss of a trichloromethyl radical (•CCl₃), the loss of a water molecule (H₂O) from the molecular ion, and alpha-cleavage, which involves the breaking of the bond between the carbon bearing the hydroxyl group and an adjacent carbon.
Nuclear Magnetic Resonance Nmr Spectroscopy:nmr Spectroscopy Provides Detailed Insight into the Carbon Hydrogen Framework of the Molecule.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons of each type), and their splitting patterns (indicating adjacent protons). For 1,1,1-Trichlorooctan-2-OL, one would expect to see distinct signals for the proton on the hydroxyl-bearing carbon (the CH-OH group), the protons of the long alkyl chain, and the terminal methyl group. The signal for the CH-OH proton would likely be a doublet of doublets, split by the adjacent protons on the alkyl chain.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbon atom bonded to the three chlorine atoms (-CCl₃) would appear at a characteristic downfield chemical shift due to the strong deshielding effect of the electronegative chlorine atoms. The carbon attached to the hydroxyl group would also have a distinct chemical shift in the 50-65 ppm range. libretexts.org
Synergistic Integration: The comprehensive structural assignment is achieved by combining the information from each technique.
IR spectroscopy confirms the presence of the -OH, alkyl, and -CCl₃ functional groups.
Mass spectrometry confirms the correct molecular weight and elemental composition (C₈H₁₅Cl₃O) and provides fragmentation data consistent with the proposed structure.
¹H and ¹³C NMR spectroscopy provide the final pieces of the puzzle, establishing the precise connectivity of the atoms and confirming the placement of the hydroxyl group at the C2 position and the trichloromethyl group at the C1 position.
Together, these spectroscopic methods provide a powerful and complementary toolkit, allowing for the unambiguous structural elucidation of this compound.
Mechanistic Investigations of Reactions Involving 1,1,1 Trichlorooctan 2 Ol
Fundamental Reaction Mechanisms in Chlorinated Alcohol Chemistry
Chlorinated alcohols, such as 1,1,1-trichlorooctan-2-ol, can undergo a variety of transformations, primarily categorized as nucleophilic substitution, elimination, and radical processes. The specific pathway is dictated by factors including the nature of the reagent, solvent, and reaction conditions.
Nucleophilic substitution reactions involve the replacement of the hydroxyl group (or a derivative) by a nucleophile. For this to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group, for instance, by protonation in acidic media to form an oxonium ion or by conversion to a sulfonate ester.
The S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This backside attack results in an inversion of stereochemistry at the chiral center. masterorganicchemistry.com The rate of an S\textsubscript{N}2 reaction is dependent on the concentrations of both the substrate and the nucleophile. edubull.com Steric hindrance around the reaction center is a critical factor; less hindered substrates react more readily. libretexts.orgulethbridge.ca For this compound, being a secondary alcohol, S\textsubscript{N}2 reactions are feasible, though potentially slower than for primary alcohols due to increased steric bulk. masterorganicchemistry.com
The S\textsubscript{N}1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the leaving group to form a carbocation. The second step is the rapid attack of the nucleophile on the carbocation. edubull.com This mechanism is favored for tertiary alcohols and under conditions that stabilize the carbocation. edubull.com For this compound, the formation of a secondary carbocation is possible, particularly with weak nucleophiles in polar protic solvents. However, the electron-withdrawing nature of the adjacent trichloromethyl group would destabilize a carbocation at the C-2 position, making the S\textsubscript{N}1 pathway less favorable compared to a typical secondary alcohol.
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion of Configuration |
| Substrate Structure | 3° > 2° > 1° | Methyl > 1° > 2° > 3° |
| Intermediate | Carbocation | Transition State |
Elimination reactions of alcohols lead to the formation of alkenes through the removal of the hydroxyl group and a proton from an adjacent carbon. These reactions are often in competition with nucleophilic substitution.
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond. aakash.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. aakash.ac.in A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com For this compound, an E2 reaction would involve the removal of a proton from either C-1 or C-3. However, the acidity of the proton at C-1 is significantly increased by the three electron-withdrawing chlorine atoms, making it a likely site for deprotonation.
The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, the same as in the S\textsubscript{N}1 pathway. Following the formation of the carbocation, a weak base removes an adjacent proton to form the alkene. aakash.ac.in E1 reactions are favored under similar conditions as S\textsubscript{N}1 reactions (i.e., with substrates that form stable carbocations and with weak bases). As with the S\textsubscript{N}1 pathway, the E1 mechanism is less likely for this compound due to the electronic destabilization of the potential carbocation intermediate.
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Stereochemistry | No specific requirement | Anti-periplanar geometry required |
| Base Strength | Weak base | Strong base |
| Intermediate | Carbocation | Transition State |
Reactions involving this compound can also proceed through radical mechanisms, particularly under photochemical conditions or in the presence of radical initiators. nih.gov The C-Cl bonds in the trichloromethyl group are susceptible to homolytic cleavage upon exposure to UV light or in the presence of radical initiators, which can initiate a variety of radical chain reactions. mdpi.com
For instance, a radical-mediated chlorination could occur at other positions on the octyl chain. nih.gov Such a process would typically involve three stages: initiation, propagation, and termination. Initiation could be achieved by the homolytic cleavage of a suitable initiator. The resulting radical could then abstract a hydrogen atom from the octyl chain of this compound, forming a carbon-centered radical. This radical could then react with a chlorine source to form a chlorinated product and regenerate a radical to continue the chain reaction. nih.gov The regioselectivity of such a reaction would depend on the relative stability of the possible radical intermediates.
Stereochemical Outcomes and Stereoselectivity in Reactions
The stereochemical outcome of reactions involving the chiral center at C-2 of this compound is highly dependent on the reaction mechanism.
In S\textsubscript{N}2 reactions , a complete inversion of stereochemistry is expected due to the backside attack of the nucleophile. masterorganicchemistry.com Thus, if the starting alcohol has an (R)-configuration, the product will have an (S)-configuration, and vice-versa. This stereospecificity is a hallmark of the S\textsubscript{N}2 mechanism. masterorganicchemistry.com
In contrast, S\textsubscript{N}1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability. This typically leads to a racemic or near-racemic mixture of enantiomers, resulting in a loss of stereochemical information from the starting material. masterorganicchemistry.com
For E2 elimination reactions , the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the departing proton and leaving group. youtube.com This can lead to the stereoselective formation of a particular alkene isomer (E or Z), depending on the conformation of the substrate in the transition state.
Reaction Kinetics and Transition State Analysis
The kinetics of the reactions of this compound are directly tied to the mechanism. As noted, S\textsubscript{N}2 and E2 reactions exhibit second-order kinetics, while S\textsubscript{N}1 and E1 reactions follow first-order kinetics. edubull.comaakash.ac.in
Transition state analysis provides insight into the energy profile of a reaction and the structure of the high-energy intermediate state. For an S\textsubscript{N}2 reaction , the transition state involves a pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. libretexts.org The energy of this transition state is highly sensitive to steric hindrance. ulethbridge.ca
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not publicly available. While the compound is listed in databases such as PubChem, providing basic information like molecular formula (C₈H₁₅Cl₃O) and computed mass, the specific experimental results required to fulfill the detailed outline for this article have not been published in the sources accessed. nih.govnih.gov
The requested analysis, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and various Mass Spectrometry (MS) techniques, requires specific, published research findings that are not available for this molecule. Searches for spectroscopic data on analogous or related structures did not yield transferable information that would be scientifically accurate for this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as the primary experimental data is absent from the public scientific record.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,1 Trichlorooctan 2 Ol
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds (stretching, bending, and wagging). The resulting IR spectrum is a unique "molecular fingerprint" that provides valuable information about the molecular structure.
For 1,1,1-Trichlorooctan-2-OL, the IR spectrum is expected to display characteristic absorption bands corresponding to its principal functional groups: the hydroxyl (-OH) group, the alkyl (C-H) backbone, the carbon-oxygen (C-O) single bond, and the carbon-chlorine (C-Cl) bonds of the trichloromethyl group.
Key characteristic absorptions for this compound include:
O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. orgchemboulder.com
C-H Stretching: Absorptions corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the octyl chain are expected to appear in the 3000-2850 cm⁻¹ region. orgchemboulder.com
C-O Stretching: As a secondary alcohol, this compound is predicted to exhibit a strong C-O stretching vibration in the range of 1150-1075 cm⁻¹. spectroscopyonline.com This peak's position helps differentiate it from primary or tertiary alcohols. quimicaorganica.org
C-Cl Stretching: The presence of the trichloromethyl group will give rise to strong, characteristic absorption bands in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹. orgchemboulder.comlibretexts.org The intensity of these bands is due to the significant dipole moment of the C-Cl bonds.
The table below summarizes the expected IR absorption bands and their corresponding functional groups for this compound.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch (H-bonded) | Secondary Alcohol (-OH) |
| 3000-2850 | Medium to Strong | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) |
| 1470-1450 | Medium | C-H Bend | Alkyl Chain (-CH₂) |
| 1370-1350 | Medium | C-H Bend | Alkyl Chain (-CH₃) |
| 1150-1075 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |
| 850-550 | Strong | C-Cl Stretch | Trichloromethyl (-CCl₃) |
Integration of Spectroscopic Data for Comprehensive Structural Assignment
While IR spectroscopy is excellent for identifying functional groups, it alone is often insufficient for the complete elucidation of a complex molecular structure. A definitive structural assignment for this compound requires the integration of data from multiple analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside IR data. youtube.com
Theoretical and Computational Studies of 1,1,1 Trichlorooctan 2 Ol
Quantum Chemical Methods for Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as 1,1,1-trichlorooctan-2-ol. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of molecules. unimi.it Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a substantial loss of accuracy for many systems.
For this compound, DFT would be employed to determine its optimized molecular geometry, which is the lowest energy arrangement of its atoms. This would reveal precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Hypothetical DFT-calculated properties for this compound are presented in Table 1.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules, not on actual computational results for this compound.)
| Property | Calculated Value |
| Total Energy (Hartree) | -1598.7654 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 8.12 |
| Dipole Moment (Debye) | 2.54 |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular systems.
A key application of ab initio calculations for a flexible molecule like this compound would be conformational analysis. The long octyl chain allows for numerous rotational isomers (conformers). Ab initio methods can be used to calculate the relative energies of these different conformers to identify the most stable ones. nih.gov This information is vital for understanding how the molecule might interact with other molecules or biological systems, as its shape plays a crucial role in its function. A potential energy surface scan along key dihedral angles would reveal the energy barriers between different conformations.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species.
By mapping the potential energy surface of a reaction, computational models can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states. nih.govresearchgate.net For example, the mechanism of oxidation of the secondary alcohol group in this compound could be elucidated through such computational studies. acs.org
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would be particularly useful.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. bohrium.comoup.com This would help in identifying the characteristic vibrations of the C-Cl, C-O, O-H, and C-H bonds in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results for structural verification.
Table 2 presents hypothetical predicted vibrational frequencies for some key functional groups in this compound.
Table 2: Hypothetical Predicted IR Frequencies for this compound (Note: The following data is illustrative and based on typical values for similar molecules, not on actual computational results for this compound.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3450 |
| C-H (alkyl) | Stretching | 2930-2980 |
| C-O | Stretching | 1100 |
| C-Cl | Stretching | 750-850 |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical methods are excellent for studying the properties of a single molecule or a small number of molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system. rsc.orgresearchgate.net
For this compound, an MD simulation would allow for the exploration of its conformational space in a simulated solvent environment, such as water or an organic solvent. rsc.orgresearchgate.net This would provide a dynamic picture of how the molecule folds and changes its shape over time, offering a more realistic representation of its behavior in solution than static quantum chemical calculations. MD simulations can also be used to study the interactions of this compound with other molecules, such as in a lipid bilayer or at an interface.
Chemical Transformations and Synthetic Applications of 1,1,1 Trichlorooctan 2 Ol and Its Derivatives
Role as Chiral Building Blocks in Organic Synthesis
The presence of a stereocenter at the C-2 position makes 1,1,1-Trichlorooctan-2-OL a valuable chiral building block. Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. nih.gov The synthesis of single-enantiomer drugs has seen dramatic growth, increasing the demand for chiral intermediates like this compound. nih.gov
The utility of such compounds lies in their ability to introduce a specific stereochemistry into a target molecule, which is then carried through the synthetic sequence. The development of synthetic methods using chiral catalysts has made it possible to produce complex chiral drug candidates from such foundational molecules. researchgate.net The dual functionality of this compound—the hydroxyl group and the reactive trichloromethyl group—allows for sequential or orthogonal modifications, enabling the construction of diverse and complex chiral structures. Chiral alcohols, in particular, are key intermediates for synthesizing high-value chiral compounds.
Conversion to Other Functionalities (e.g., Oxidation, Reduction, Elimination)
The functional groups of this compound are amenable to a wide range of standard organic transformations, allowing for its conversion into various other useful intermediates.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trichlorooctan-2-one. This transformation can be achieved using a variety of common oxidizing agents. The resulting α-trichloroketone is a versatile intermediate for further reactions, such as Favorskii rearrangements or reactions with nucleophiles.
Reduction: The trichloromethyl group is susceptible to reduction. Depending on the reaction conditions, it can be partially reduced to a dichloromethyl or monochloromethyl group, or fully reduced to a methyl group. Catalytic hydrogenation or metal-hydride reagents can be employed for this purpose.
Elimination: Dehydration of the alcohol, typically under acidic conditions and with heat, can lead to the formation of an alkene. masterorganicchemistry.comlibretexts.org The elimination of water from an alcohol is a common method for introducing unsaturation into a molecule. libretexts.org Due to the presence of the electron-withdrawing trichloromethyl group, the reaction likely proceeds through an E1 mechanism, involving the formation of a carbocation intermediate after protonation of the hydroxyl group. lumenlearning.comlibretexts.org Zaitsev's rule generally predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.com
Below is a table summarizing these potential transformations.
| Transformation | Reagent/Condition | Resulting Functional Group | Product Name (Example) |
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | 1,1,1-Trichlorooctan-2-one |
| Reduction (Partial) | Bu₃SnH, AIBN | Dichloromethyl | 1,1-Dichlorooctan-2-ol |
| Reduction (Exhaustive) | H₂, Pd/C | Methyl | Octan-2-ol |
| Elimination (Dehydration) | H₂SO₄, Heat | Alkene | 1,1,1-Trichlorooct-2-ene |
Derivatization for Novel Chemical Entities
Derivatization, or the modification of a chemical structure, is a key strategy for enhancing the properties of a molecule or for creating novel chemical entities with unique biological or material properties. researchgate.net The hydroxyl group of this compound is a prime site for derivatization.
Common derivatization reactions include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) produces ethers.
Urethane Formation: Reaction with isocyanates leads to the formation of carbamates (urethanes).
These derivatization reactions can be used to build libraries of related compounds for screening purposes or to introduce specific functionalities that can alter the molecule's physical, chemical, or biological characteristics.
| Derivative Class | Reagent | Functional Group Formed |
| Ester | Acetic Anhydride | Acetate Ester |
| Ether | Methyl Iodide, NaH | Methyl Ether |
| Carbamate | Phenyl Isocyanate | Phenylcarbamate |
Catalytic Applications and Ligand Design
The structure of this compound suggests its potential use in the design of chiral ligands for asymmetric catalysis. The hydroxyl group can act as a coordination site for a metal center, while the chiral backbone can create a stereochemically defined environment around the metal. cnr.it
By modifying the hydroxyl group to incorporate other donor atoms (e.g., phosphorus, nitrogen), bidentate or polydentate ligands can be synthesized. For instance, conversion of the alcohol to an amino alcohol could provide a scaffold for N,O-ligands. These chiral ligands could then be complexed with transition metals (e.g., rhodium, ruthenium, palladium) to create catalysts for a range of asymmetric reactions, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. researchgate.net The long alkyl chain could also impart solubility in nonpolar organic solvents, which can be advantageous in certain catalytic systems.
Applications in Complex Molecule Synthesis (e.g., Natural Products, Pharmaceutical Precursors)
The true value of a chiral building block is demonstrated in its application to the total synthesis of complex molecules like natural products and pharmaceuticals. nih.govuiowa.edu this compound can serve as a starting point for the synthesis of polyketide fragments, which are common motifs in many natural products. nih.govcaltech.edu
For example, the Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a powerful tool for C-C bond formation. The trichloromethyl group can be transformed into other functionalities that can participate in such coupling reactions. The inherent chirality of the molecule can be used to control the stereochemistry of newly formed centers, a crucial aspect in the synthesis of biologically active compounds. mdpi.com The iterative assembly of such building blocks allows for the rapid construction of complex carbon skeletons found in a wide array of natural products. uiowa.edu
Environmental Fate and Degradation Studies of Chlorinated Alcohols
Biodegradation Pathways of Related Chlorinated Organic Compounds
Biodegradation is a critical process that dictates the environmental fate of chlorinated compounds. eurochlor.org Microorganisms have evolved diverse metabolic and co-metabolic strategies to transform or mineralize these chemicals. tandfonline.comeurochlor.org These biological processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the specific pathways and efficiencies vary significantly. eurochlor.org
Under aerobic conditions, microorganisms employ several enzymatic mechanisms to initiate the degradation of chlorinated organic compounds. eurochlor.org These processes are generally more effective for less chlorinated compounds, as a high degree of chlorination can inhibit the enzymes of aerobic microbes. eurochlor.orgacs.org
Oxygenation: A primary mechanism involves the action of oxygenase enzymes, such as monooxygenases and dioxygenases. eurochlor.orgoup.com These enzymes insert one or two atoms of oxygen from O₂ into the organic molecule, often creating an unstable intermediate like a chlorinated epoxide or alcohol. eurochlor.orgoup.com This initial step can lead to spontaneous decomposition and the release of chloride ions. eurochlor.org For instance, the oxidation of chlorinated ethenes by methane (B114726) monooxygenase results in unstable epoxides that break down into organic acids. eurochlor.org
Hydrolytic Dehalogenation: Another common pathway is the hydrolytic replacement of a chlorine atom with a hydroxyl group, a reaction catalyzed by haloalkane dehalogenases. nih.goveurochlor.org This transforms the chlorinated compound into an alcohol, which can be more readily metabolized by the microorganism. nih.gov The degradation of 1,3-dichloroprop-1-ene, for example, is initiated by a hydrolytic dehalogenase to form 3-chloro-2-propene-1-ol, which is subsequently oxidized. nih.gov
Thiolytic Dehalogenation: Some bacteria utilize glutathione (B108866) S-transferases to replace a chlorine atom with the sulfhydryl group of glutathione, another substitutive strategy for dehalogenation. eurochlor.orgeurochlor.org
Interactive Table 7.1.1: Key Enzymes and Microbial Genera in Aerobic Degradation of Chlorinated Compounds
| Enzyme Class | Mechanism | Example Substrates | Associated Microbial Genera |
| Monooxygenases | Inserts one oxygen atom, initiating oxidation. | Trichloroethylene (B50587) (TCE), Dichloroethenes (DCEs) | Pseudomonas, Methanotrophs |
| Dioxygenases | Inserts two oxygen atoms, often leading to ring cleavage in aromatics. | Chlorobenzenes, Polychlorinated biphenyls (PCBs) | Pseudomonas, Nocardioides |
| Haloalkane Dehalogenases | Hydrolytic removal of a halogen, replacing it with a hydroxyl group. | Chlorinated alkanes, Chloroacetic acids | Pseudomonas, Acinetobacter |
| Glutathione S-transferases | Replaces a halogen with glutathione. | Chlorinated aromatics | Various bacteria |
Role of Co-substrates and Microbial Communities
The biodegradation of many chlorinated compounds does not support microbial growth directly. eurochlor.org Instead, degradation often occurs through co-metabolism, where the chlorinated compound is fortuitously transformed by enzymes produced for the metabolism of a primary growth substrate (co-substrate). eurochlor.orgeurochlor.org This process is crucial for the aerobic degradation of compounds like trichloroethylene (TCE). researchgate.net
Commonly used co-substrates that induce the necessary degradative enzymes include methane, propane, toluene, and phenol. researchgate.netnih.gov For example, methanotrophic bacteria, which grow on methane, produce methane monooxygenase, an enzyme with broad specificity that can co-oxidize TCE and other chlorinated ethenes. eurochlor.orgclu-in.org
Effective degradation in the environment is rarely accomplished by a single microbial species. It often relies on the synergistic actions of a diverse microbial community. nih.gov Different members of the community may be responsible for producing essential metabolites, such as hydrogen and acetate, that are critical for the key degrading organisms. nih.govresearchgate.net For instance, the complete degradation of tetrachloroethene (PCE) to ethene can depend on community members that produce metabolites needed by Dehalococcoides, a key genus in reductive dechlorination. nih.gov The development of mixed microbial consortia capable of functioning under varying redox conditions is a key area of bioremediation research. acs.org
Modeling of Environmental Persistence and Transformation
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. nih.gov Chlorinated organic compounds are often categorized as persistent organic pollutants (POPs) due to their resistance to degradation. nih.gov Persistence is a key parameter in environmental risk assessment, as it influences the potential for long-term exposure and transport. nih.gov
The persistence of a chlorinated compound is influenced by several factors:
Degree of Halogenation: Generally, persistence increases with the number of chlorine atoms on the molecule. acs.org
Molecular Structure: The arrangement of atoms and the presence of features like aromatic rings or long alkyl chains affect the compound's susceptibility to degradation.
Physicochemical Properties: Properties such as water solubility, vapor pressure, and lipid solubility determine how a chemical partitions between air, water, soil, and biota, which in turn affects its availability for degradation processes.
Environmental fate models are used to predict the persistence and transformation of chemicals. These models integrate a compound's physicochemical properties with characteristics of the receiving environment (e.g., soil type, temperature, microbial activity) to estimate its half-life in different media. Regulatory frameworks often use persistence, along with bioaccumulation potential (B) and toxicity (T), to classify chemicals (PBT assessment). nih.gov Designing chemical products that break down into harmless substances after their intended use is a key goal of green chemistry to avoid environmental persistence. acs.org
Interactive Table 7.3: Key Parameters in Modeling Environmental Persistence
| Parameter | Description | Relevance to Fate Modeling |
| Half-life (t½) | Time required for 50% of the compound to degrade in a specific medium (water, soil, air). | A direct measure of persistence used for regulatory classification. |
| Biodegradation Rate Constant (k_bio) | The rate at which a compound is biodegraded by microbial action. | A key input for models predicting biological attenuation. |
| Photolysis Rate | The rate of degradation due to sunlight. | Important for predicting the fate of compounds in surface waters and the atmosphere. |
| Hydrolysis Rate | The rate of degradation due to reaction with water. | A significant abiotic degradation pathway for some compounds. |
| Partition Coefficients (K_ow, K_oc) | Describe how a compound distributes between octanol (B41247) and water (K_ow) or organic carbon and water (K_oc). | Predicts whether a compound will sorb to soil/sediment or bioaccumulate. |
Analytical Methodologies for Trace Quantification in Environmental Samples
Detecting and quantifying chlorinated alcohols and related compounds at the low concentrations typically found in environmental samples requires sensitive and selective analytical methods. env.go.jp The standard approach involves sample preparation to extract and concentrate the target analytes, followed by instrumental analysis. env.go.jpe-bookshelf.de
Sample Preparation: For water samples, common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and solid-phase microextraction (SPME). env.go.jpresearchgate.net For volatile compounds, headspace analysis or purge-and-trap methods are used to transfer the analytes from the aqueous phase to the gas phase for injection into the analytical instrument. env.go.jpresearchgate.net These methods are essential for isolating trace amounts of the target compounds from complex environmental matrices like wastewater or soil extracts. researchgate.net
Instrumental Analysis: The primary analytical technique for chlorinated organic compounds is Gas Chromatography (GC). cromlab-instruments.esunt.edu In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a capillary column. The separated components then pass to a detector for identification and quantification.
Mass Spectrometry (MS): GC coupled with a Mass Spectrometer (GC/MS) is the most powerful and widely used method. unt.edunih.gov The MS detector bombards the molecules with electrons, causing them to fragment in a predictable pattern, which provides a "fingerprint" for definitive identification. cromlab-instruments.es Negative-ion chemical ionization is a specific MS technique that can enhance sensitivity for detecting chlorinated compounds. nih.gov
Electron Capture Detector (ECD): A GC with an Electron Capture Detector (GC-ECD) is also highly sensitive to halogenated compounds and is frequently used for their analysis. researchgate.netdiva-portal.org
Advanced techniques like gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) can be used for compound-specific chlorine isotopologue analysis, which can help in identifying the source of contamination. acs.org
Interactive Table 7.4: Analytical Methods for Chlorinated Organic Compounds
| Technique | Principle | Application |
| Sample Preparation | ||
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase extracts analytes from a sample. | Pre-concentration of volatile and semi-volatile organics from water. |
| Purge-and-Trap | An inert gas is bubbled through a water sample, stripping volatile compounds which are then trapped on an adsorbent. | Analysis of volatile organic compounds (VOCs) at trace levels. |
| Liquid-Liquid Extraction | Uses a solvent to extract analytes from an aqueous sample based on partitioning. | Extraction of semi-volatile organic compounds. |
| Analysis | ||
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern. | "Gold standard" for identification and quantification of organic pollutants. |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Separates volatile compounds and detects those with high electron affinity, such as halogenated compounds. | Highly sensitive screening and quantification of chlorinated pesticides and solvents. |
Conclusion and Future Research Directions
Summary of Key Research Findings
Direct and extensive research specifically focused on 1,1,1-Trichlorooctan-2-ol is limited in the current body of scientific literature. However, by examining the broader class of α-trichloromethyl secondary alcohols, several key findings can be inferred. The synthesis of these compounds typically involves the addition of a trichloromethyl anion equivalent to an aldehyde. A common method is the base-catalyzed reaction of chloroform (B151607) with an aldehyde, though this can be hampered by side reactions such as the Cannizzaro reaction, particularly with aldehydes that lack α-hydrogens. google.comorganic-chemistry.org To mitigate these issues, alternative bases and reaction conditions have been explored. For instance, the use of organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective in promoting the addition of chloroform to aldehydes. nih.govacs.org Another synthetic strategy involves the in situ generation of trimethyl(trichloromethyl)silane, which can then react with the carbonyl compound. organic-chemistry.org
The reactivity of α-trichloromethyl secondary alcohols is largely dictated by the strong electron-withdrawing nature of the trichloromethyl group, which enhances the acidity of the adjacent hydroxyl proton. The hydroxyl group itself serves as a key functional handle for further transformations, including nucleophilic substitution and elimination reactions, often after conversion to a more suitable leaving group. libretexts.orgpressbooks.pub
Unexplored Synthetic Avenues
While foundational synthetic routes to α-trichloromethyl secondary alcohols are established, there remain several unexplored avenues that could lead to more efficient, selective, and sustainable methods for the preparation of this compound.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemistry of the addition of the trichloromethyl group to hexanal. | Access to enantiomerically pure this compound, which is crucial for potential biological applications. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, and potential for easier scalability. organic-chemistry.org |
Advanced Mechanistic Insights Required
A thorough understanding of the reaction mechanisms that this compound can undergo is crucial for predicting its behavior and designing new applications. The presence of the bulky and electronegative trichloromethyl group is expected to exert significant steric and electronic effects on the reactivity of the adjacent alcohol.
Future mechanistic studies should focus on:
Kinetics and Thermodynamics of Nucleophilic Substitution and Elimination: Detailed kinetic studies of SN1, SN2, E1, and E2 reactions, after converting the hydroxyl group to a good leaving group, would elucidate the preferred reaction pathways. libretexts.orgmsu.edu
Oxidation Mechanisms: Investigating the mechanism of oxidation of the secondary alcohol to the corresponding ketone and how the trichloromethyl group influences the reaction rate and the stability of intermediates. pressbooks.pub
Reductive Dehalogenation Pathways: Elucidating the mechanism of the removal of chlorine atoms from the trichloromethyl group, which is important for both synthetic transformations and understanding potential environmental degradation pathways. nih.gov
Emerging Spectroscopic and Computational Approaches
The characterization of this compound and the elucidation of its reaction mechanisms can be greatly advanced by the application of modern analytical and computational tools.
Spectroscopic Methods:
Advanced Mass Spectrometry: Techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) can be employed for the detailed analysis of reaction mixtures, allowing for the separation and identification of isomers and trace impurities. researchgate.net
Chiroptical Spectroscopy: Should an asymmetric synthesis be developed, techniques like Vibrational Circular Dichroism (VCD) could be used to determine the absolute configuration of the chiral center.
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, conformational preferences, and reaction energetics of this compound. researchgate.netnih.govarxiv.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different solvent environments and to explore its interactions with other molecules.
Halogen Bonding Studies: Computational methods are well-suited to investigate the potential for halogen bonding interactions involving the chlorine atoms of the trichloromethyl group, which could influence the compound's crystal packing and interactions with biological targets. nih.govarxiv.org
Potential for New Derivatives and Applications
The bifunctional nature of this compound, possessing both a secondary alcohol and a trichloromethyl group, opens the door to the synthesis of a wide array of new derivatives with potential applications in various fields.
Table 2: Potential Derivatives of this compound and Their Possible Applications
| Derivative Class | Synthetic Transformation | Potential Applications |
|---|---|---|
| Esters and Ethers | Reaction of the hydroxyl group with carboxylic acids or alkyl halides. msu.edu | Agrochemicals, pharmaceuticals, polymer additives, and specialty solvents. |
| Fluorinated Analogs | Halogen exchange reactions to replace chlorine with fluorine. | The introduction of fluorine can significantly alter the biological activity and physicochemical properties of a molecule, a strategy widely used in drug design. acs.org |
The trichloromethyl moiety is a known pharmacophore in certain bioactive compounds, suggesting that derivatives of this compound could be screened for a range of biological activities, including as potential pesticides or therapeutic agents. Further research in these areas is warranted to unlock the full potential of this intriguing molecule.
Q & A
Q. What are the recommended methods for synthesizing 1,1,1-Trichlorooctan-2-OL with high purity?
Methodological Answer:
- Synthesis Routes : Use nucleophilic substitution or oxidation-reduction reactions with octan-2-ol and trichloromethylating agents (e.g., CCl₃SO₂Cl). Optimize stoichiometry and temperature to minimize byproducts.
- Purification : Employ fractional distillation (boiling point estimation via Antoine equation) or preparative HPLC with a C18 column. Validate purity using GC-MS (≥99% purity threshold) .
- Safety : Follow protocols for handling volatile chlorinated compounds, including fume hood use and PPE (refer to OSHA HCS guidelines in SDS documentation) .
Q. How can researchers characterize the environmental stability of this compound?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent hydrolysis experiments (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS and calculate half-life (t₁/₂) using first-order kinetics.
- Photolysis : Expose to UV light (254 nm) in aqueous/organic matrices. Compare degradation products with computational predictions (EPI Suite™) .
- Data Interpretation : Cross-reference results with analogous compounds (e.g., 1,1,1-trichloroethane) to identify stability trends .
Advanced Research Questions
Q. How can contradictory toxicity data for this compound be resolved across studies?
Methodological Answer:
- Systematic Review : Replicate the ATSDR two-step screening process:
- Meta-Analysis : Use RevMan® to aggregate data, assess heterogeneity (I² statistic), and adjust for confounding variables (e.g., solvent carriers) .
Q. What computational strategies predict metabolic pathways and metabolite toxicity?
Methodological Answer:
- In Silico Modeling :
- QSAR : Use OECD Toolbox to predict cytochrome P450-mediated oxidation sites.
- Molecular Dynamics : Simulate binding affinity to hepatic enzymes (e.g., CYP2E1) using GROMACS.
- Validation : Compare predicted metabolites (e.g., trichloroacetic acid derivatives) with in vitro microsomal assays (rat liver S9 fraction) .
- ToxCast Data Integration : Cross-reference with high-throughput screening data from EPA’s CompTox Chemicals Dashboard .
Q. How to design experiments assessing bioaccumulation in aquatic ecosystems?
Methodological Answer:
- Exposure Setup : Use OECD 305 guidelines for flow-through systems with Daphnia magna or Danio rerio. Measure bioconcentration factor (BCF) at steady state.
- Analytical Method : Apply isotope dilution (¹³C-labeled analog) with GC-ECD to minimize matrix interference .
- Environmental Modeling : Input BCF data into EQC model to estimate partitioning coefficients (log Kₒw) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
